4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile
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Overview
Description
“4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile” is a chemical compound with the CAS Number: 96461-81-3 . It has a molecular weight of 245.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(4-chlorophenyl)sulfanyl]benzonitrile . The InChI code for this compound is 1S/C13H8ClNS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H .Physical And Chemical Properties Analysis
The compound has a melting point range of 83-88 degrees Celsius . It is a powder that is stored at room temperature .Scientific Research Applications
High Refractive Index Materials
Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including derivatives of 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile, has shown their application in creating materials with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities and are promising for optical applications due to their transparency and colorlessness in the visible spectrum (Tapaswi et al., 2015).
Chemiluminescence in Chemical Analysis
The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including the exploration of 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile derivatives, has contributed to the understanding of base-induced chemiluminescence. These findings are crucial for developing sensitive analytical methods for detecting specific substances based on their chemiluminescent properties (Watanabe et al., 2010).
Photovoltaic and Electronic Materials
Derivatives of 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile have been utilized in the synthesis of poly[phenyl(alkyl)sulfanyl]-substituted phthalonitriles and some phthalocyanines based thereon. These compounds absorb in the red and near-IR regions of the electronic spectra, indicating their potential application in photovoltaic devices and electronic materials (Volkov et al., 2007).
Molecular Structure and Crystallography
Studies on the crystal structure and Hirshfeld surface analysis of 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, a compound related to 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile, have provided insights into molecular interactions and the formation of supramolecular structures. These findings are significant for the design of materials with specific crystallographic properties (Caracelli et al., 2018).
Antimicrobial Studies
Research into N-substituted sulfanilamide derivatives, including those derived from 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile, has explored their thermal properties and antimicrobial activities. While some derivatives showed no significant antibacterial or antifungal activities, the study is crucial for understanding the structural factors influencing antimicrobial efficacy (Lahtinen et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPIGLQDBYVPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)SC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446904 |
Source
|
Record name | 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile | |
CAS RN |
96461-81-3 |
Source
|
Record name | 4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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